2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid
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Overview
Description
The compound “2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid” is a complex organic molecule. It contains a furan ring, a thieno[2,3-d]pyrimidine ring, and an acetic acid moiety . The thieno[2,3-d]pyrimidine ring is a common structure in various biological compounds and has diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a furan ring, a thieno[2,3-d]pyrimidine ring, and an acetic acid moiety . The presence of these functional groups suggests that the compound may have interesting chemical properties and potential biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources .Scientific Research Applications
Metabolism and Health Implications
- Dietary Heterocyclic Amines Metabolism : A study by Boobis et al. (1994) investigated the metabolism of dietary heterocyclic amines in humans and found that CYP1A2 plays a significant role in converting these compounds into their carcinogenic forms. This research underscores the importance of understanding metabolic pathways in assessing the health risks of specific chemicals, which could be relevant for studying the metabolism of complex compounds like the one you're interested in (Boobis et al., 1994).
Furan Derivatives in Biological Systems
- Furan Metabolites in Urine : Pettersen & Jellum (1972) identified 2-furoylglycine and 2,5-furandicarboxylic acid as normal constituents of human urine, indicating the metabolic processing of furan derivatives. Their study provides a framework for analyzing furan metabolites in biological systems, which could be applicable for research into the metabolism of furan-containing compounds like the one you mentioned (Pettersen & Jellum, 1972).
Impact of Furan Derivatives on Drug Binding
- Furancarboxylic Acids and Drug Binding : Niwa et al. (1988) explored the accumulation of furancarboxylic acids in uremic serum and their effect as inhibitors of drug binding. This study highlights the potential interactions between specific chemical compounds and drug metabolism, which might be relevant for understanding how the compound could influence drug efficacy and safety (Niwa et al., 1988).
Safety and Hazards
Future Directions
The future directions for research on this compound could include further investigation of its synthesis, chemical reactions, mechanism of action, and biological activities. Given the diverse biological activities of compounds with a thieno[2,3-d]pyrimidine ring, this compound could be a promising candidate for further study .
Mechanism of Action
Target of Action
The compound, also known as “2-({11-[(furan-2-yl)methyl]-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetic acid”, is a member of the thioxopyrimidine class . Thioxopyrimidines are known to exhibit diverse biological activities, including antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer . .
Mode of Action
It is known that thioxopyrimidines can influence oxidative processes in the organism . The introduction of a thiol group provides additional opportunities for further functionalization .
Biochemical Pathways
Thioxopyrimidines and their derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some thienopyrimidine derivatives have shown significant anticancer activity against various cell lines .
Action Environment
The synthesis of similar compounds has been reported to involve various cyclization processes or domino reactions , which could potentially be influenced by environmental conditions.
Properties
IUPAC Name |
2-[[11-(furan-2-ylmethyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c19-12(20)8-23-16-17-14-13(10-4-1-5-11(10)24-14)15(21)18(16)7-9-3-2-6-22-9/h2-3,6H,1,4-5,7-8H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNRJYMJDVHXKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)O)CC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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